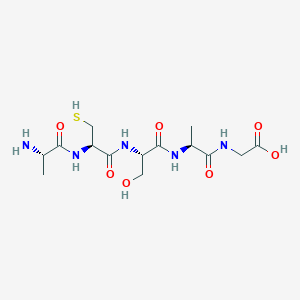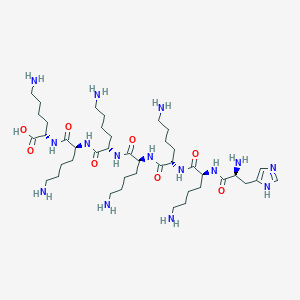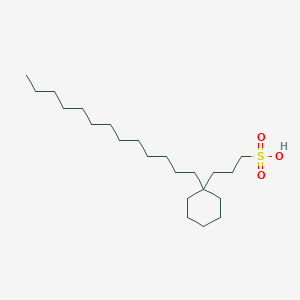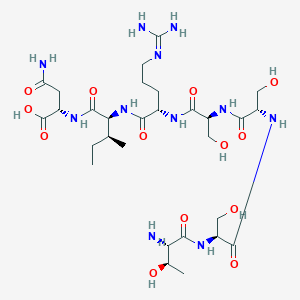![molecular formula C10H8N4O2 B14199036 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole CAS No. 831223-63-3](/img/structure/B14199036.png)
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a dinitrosophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole typically involves the nitration of a phenylmethyl imidazole precursor. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 3 positions of the phenyl ring . The reaction conditions must be carefully controlled to ensure the selective nitration of the desired positions without over-nitration or degradation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the implementation of safety measures is crucial due to the hazardous nature of the nitration reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.
Industry: Used in the development of materials with specific properties, such as dyes and catalysts
Mécanisme D'action
The mechanism of action of 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole involves its interaction with molecular targets through its nitro and imidazole groups. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and other biochemical processes .
Comparaison Avec Des Composés Similaires
5-Nitroimidazole: A compound with a single nitro group on the imidazole ring, commonly used as an antibiotic.
2-Nitroimidazole: Another nitroimidazole derivative with applications in medicine.
4,5-Diphenyl-1H-imidazole: A structurally similar compound with different substituents on the imidazole ring.
Uniqueness: 1-[(2,3-Dinitrosophenyl)methyl]-1H-imidazole is unique due to the presence of two nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other nitroimidazole derivatives .
Propriétés
Numéro CAS |
831223-63-3 |
|---|---|
Formule moléculaire |
C10H8N4O2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
1-[(2,3-dinitrosophenyl)methyl]imidazole |
InChI |
InChI=1S/C10H8N4O2/c15-12-9-3-1-2-8(10(9)13-16)6-14-5-4-11-7-14/h1-5,7H,6H2 |
Clé InChI |
HAUAXYZKZJRUBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)N=O)N=O)CN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1,1-Trifluorooctan-2-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14198954.png)
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198959.png)
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
propanedinitrile](/img/structure/B14198985.png)

![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
![2,2'-[(12-Methyltridecane-1,12-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14199003.png)

![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
![[2-(Dodecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14199020.png)



